molecular formula C7H8BIO3 B8258568 5-Iodo-2-methoxyphenylboronic acid CAS No. 1256781-75-5

5-Iodo-2-methoxyphenylboronic acid

Cat. No. B8258568
CAS RN: 1256781-75-5
M. Wt: 277.85 g/mol
InChI Key: IFHSCVSQPKTMCY-UHFFFAOYSA-N
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Description

5-Iodo-2-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C7H8BIO3 and its molecular weight is 277.85 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Iodo-2-methoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-2-methoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Enhancements

5-Iodo-2-methoxyphenylboronic acid contributes to improved synthesis methods in various chemical reactions. Potenziano, Spitale, and Janik (2005) demonstrated its use in palladium(0)-catalyzed coupling reactions for synthesizing 5-aryltropones, highlighting its role in enhancing reaction yields and times for a diverse series of compounds (Potenziano, Spitale, & Janik, 2005).

Fluorescence Quenching Mechanism

Geethanjali, Nagaraja, and Melavanki (2015) explored the fluorescence quenching mechanism of boronic acid derivatives, including 5-Iodo-2-methoxyphenylboronic acid. Their research provided insights into various quenching parameters, suggesting static quenching mechanisms in the systems they studied (Geethanjali, Nagaraja, & Melavanki, 2015).

Molecular Assembly and Crystal Engineering

Research by Pedireddi and Seethalekshmi (2004) on supramolecular assemblies included the use of 5-Iodo-2-methoxyphenylboronic acid. Their work focused on the formation of hydrogen bonds in crystal structures, contributing to the field of crystal engineering (Pedireddi & Seethalekshmi, 2004).

Catalyst Optimization

Gernigon, Al‐Zoubi, and Hall (2012) conducted a study on the catalytic activity of ortho-iodo arylboronic acids, including 5-Iodo-2-methoxyphenylboronic acid. Their work contributed to understanding the optimal conditions and mechanisms for catalyzing direct amidation reactions, providing valuable insights for synthetic chemistry applications (Gernigon, Al‐Zoubi, & Hall, 2012).

properties

IUPAC Name

(5-iodo-2-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BIO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHSCVSQPKTMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)I)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501282973
Record name B-(5-Iodo-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-methoxyphenylboronic acid

CAS RN

1256781-75-5
Record name B-(5-Iodo-2-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256781-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(5-Iodo-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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